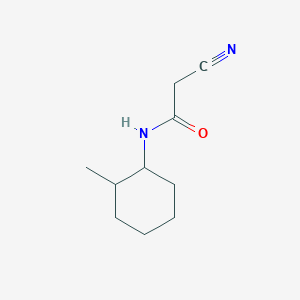
2-氰基-N-(2-甲基环己基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C₁₀H₁₆N₂O. It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH₂) attached to a cyclohexyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-cyano-N-(2-methylcyclohexyl)acetamide is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2-methylcyclohexylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-cyano-N-(2-methylcyclohexyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and improves efficiency.
化学反应分析
Types of Reactions
2-cyano-N-(2-methylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
作用机制
The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2-cyanoacetamide: A simpler analog with a similar cyano and acetamide structure but without the cyclohexyl ring.
N-cyanoacetyl-2-methylcyclohexylamine: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-cyano-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the 2-methylcyclohexyl ring, which imparts specific steric and electronic properties. This makes it more selective in its interactions with biological targets and enhances its stability compared to simpler analogs.
属性
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h8-9H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYGCBMIJLBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
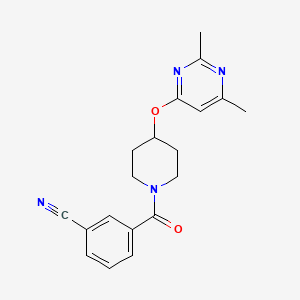
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589950.png)
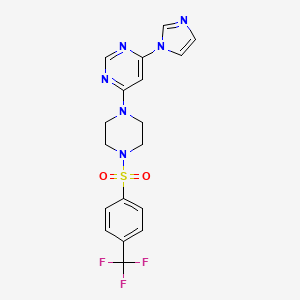
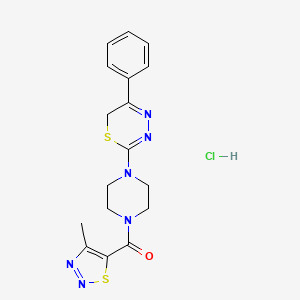

![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2589955.png)

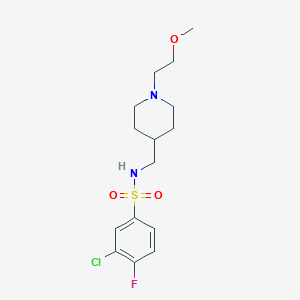
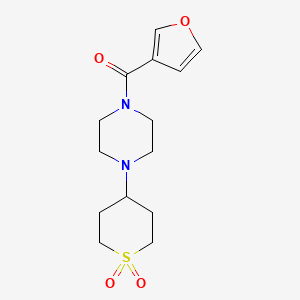
![N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine](/img/structure/B2589964.png)
![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)
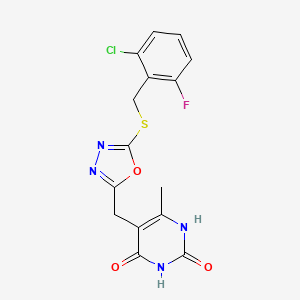
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2589969.png)
![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)
